Methoxatin trimethyl ester

概要

説明

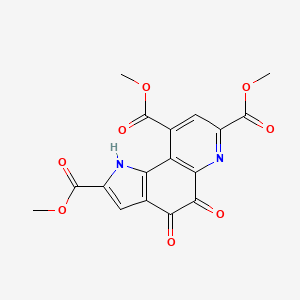

Methoxatin trimethyl ester, also known as pyrroloquinoline quinone trimethyl ester, is a synthetic derivative of pyrroloquinoline quinone. Pyrroloquinoline quinone is a redox cofactor and antioxidant that plays a significant role in various biological processes. This compound exhibits greater inhibitory activity against fibrillation of proteins such as α-synuclein, amyloid beta, and prion protein compared to pyrroloquinoline quinone .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methoxatin trimethyl ester involves the esterification of pyrroloquinoline quinone. One common method is the reaction of pyrroloquinoline quinone with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Saponification to Methoxatin

The trimethyl ester undergoes hydrolysis under basic conditions to yield methoxatin (PQQ). This reaction is critical for accessing the biologically active quinone form:

-

Conditions : 0.5 M LiOH in a 1:1 THF/H₂O mixture at 25°C for 6 hours .

-

Yield : 89% after acidification and purification via reverse-phase chromatography .

-

Mechanism : Base-mediated cleavage of methyl ester groups, followed by oxidation of the central carbocyclic ring to the o-quinone .

Key Data :

| Property | Value | Source |

|---|---|---|

| Final product | Methoxatin (PQQ) | |

| Reaction time | 6 hours | |

| Purification method | C-18 reverse-phase silica |

Oxidation Reactions

The central carbocyclic ring in the trimethyl ester is susceptible to oxidation, forming intermediates en route to methoxatin:

-

Reagent : Potassium ferricyanide (K₃[Fe(CN)₆]) in aqueous THF .

-

Outcome : Direct oxidation of the central ring to the quinone without prior hydrolysis .

-

Challenges : Hydrolysis of the triester (21 in ) to the triacid (22) prior to oxidation was unsuccessful, necessitating oxidation of the esterified form .

Side Reaction :

Photocyclization

Photochemical methods are employed to construct the pyrroloquinoline scaffold:

-

Conditions : Irradiation with diphenyl diselenide [(PhSe)₂] in benzene, followed by oxidative workup .

-

Product : Deoxymethoxatin triester (10 in ), a key intermediate lacking the central quinone moiety .

Mechanistic Insight :

Reduction Studies

Reduction of deoxymethoxatin triester reveals insights into the stability of the pyrroloquinoline system:

-

Reagents :

-

Outcome : Reduction of the pyridine ring to piperidine, yielding diastereomeric ester products (15 in ) .

Table: Reduction Products

| Reagent | Product | Yield |

|---|---|---|

| Zn/TFA | Piperidine derivatives | 80% |

| H₂/Pt in TFA | Piperidine derivatives | 80% |

Methanol Adduct Formation

The trimethyl ester forms a stable adduct with methanol under specific conditions:

-

Conditions : Reaction with methanol in the presence of light or heat .

-

Evidence : Distinct UV-Vis spectral shifts (λₘₐₓ = 251, 321, 373 nm in methanol) compared to the parent compound .

Spectroscopic Data :

| Parameter | Methoxatin Trimethyl Ester | Methanol Adduct |

|---|---|---|

| UV λₘₐₓ (H₂O) | 252, 344 nm | 251, 373 nm |

| ¹H NMR (δ, ppm) | Pyrrole NH: 13.0 | NH: 12.42 |

Stability and Handling

科学的研究の応用

Methoxatin trimethyl ester has a wide range of applications in scientific research:

作用機序

Methoxatin trimethyl ester is similar to other quinone-based compounds, such as:

Pyrroloquinoline quinone: The parent compound of this compound, known for its redox activity and antioxidant properties.

Phenanthroline quinones: These compounds share similar redox properties and are used in similar applications.

Uniqueness: this compound is unique due to its enhanced inhibitory activity against protein fibrillation and its higher permeability across the blood-brain barrier compared to pyrroloquinoline quinone . This makes it a valuable compound for studying and potentially treating neurodegenerative diseases.

類似化合物との比較

- Pyrroloquinoline quinone

- Phenanthroline quinones

生物活性

Methoxatin trimethyl ester, also known as pyrroloquinoline quinone (PQQ) trimethyl ester, is a coenzyme that plays a significant role in various biological processes, particularly in microbial metabolism. This article explores the biological activity of this compound, highlighting its synthesis, enzymatic functions, and potential applications in biotechnology and medicine.

1. Chemical Structure and Synthesis

Methoxatin is a pyrroloquinoline quinone derivative that serves as a cofactor for several dehydrogenases. The trimethyl ester form enhances its solubility and stability. The synthesis of methoxatin involves several steps, including the formation of the pyrroloquinoline structure followed by methylation. Notably, recent studies have improved synthetic routes to achieve higher yields and better purity of methoxatin .

2.1 Role as a Cofactor

Methoxatin acts as a cofactor for various enzymes, including:

- Methanol Dehydrogenase : Catalyzes the oxidation of methanol to formaldehyde.

- Glucose Dehydrogenase : Involved in glucose metabolism, particularly in bacteria that utilize methanol as a carbon source.

- Alcohol Dehydrogenase : Facilitates the oxidation of alcohols to aldehydes.

The presence of methoxatin is crucial for the activity of these enzymes, which are essential for energy production in methylotrophic bacteria .

2.2 Enzymatic Activity and Mechanism

The mechanism by which methoxatin functions involves electron transfer during redox reactions. It exists in both oxidized (quinone) and reduced (hydroquinone) forms, allowing it to participate effectively in electron transport chains. Research indicates that methoxatin can oxidize primary alcohols to aldehydes when combined with one-electron oxidants .

3.1 Enzyme Kinetics

A study on PQQ-dependent glucose dehydrogenase demonstrated that mutations at specific residues could enhance enzyme activity significantly. For instance, a mutant enzyme showed double the activity compared to the wild-type enzyme when interacting with glucose, indicating the importance of methoxatin in optimizing enzymatic functions .

3.2 Cytotoxicity Studies

Research has shown that methoxatin exhibits cytotoxic effects against various mammalian cell lines. Its ability to induce oxidative stress is being explored for potential therapeutic applications in cancer treatment . The high cytotoxicity observed suggests that methoxatin could be utilized in developing novel chemotherapeutic agents.

4. Comparative Analysis of Methoxatin and Other Quinones

| Property | This compound | Other Quinones |

|---|---|---|

| Solubility | High | Variable |

| Stability | Enhanced | Generally lower |

| Cofactor Role | Essential for several enzymes | Varies by compound |

| Cytotoxicity | High | Varies significantly |

5. Future Directions and Applications

The unique properties of this compound position it as a valuable compound in biotechnological applications, particularly in biosensors and biofuel cells due to its redox capabilities. Ongoing research aims to harness its enzymatic properties for industrial applications such as bioconversion processes and environmental bioremediation.

特性

IUPAC Name |

trimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O8/c1-25-15(22)6-4-8(16(23)26-2)19-12-10(6)11-7(13(20)14(12)21)5-9(18-11)17(24)27-3/h4-5,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEWQFSKJDXIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C(=O)C2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225463 | |

| Record name | Methoxatin trimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-88-4 | |

| Record name | 2,7,9-Trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74447-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxatin trimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074447884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxatin trimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。